Lp-PLA2-IN-2

Description

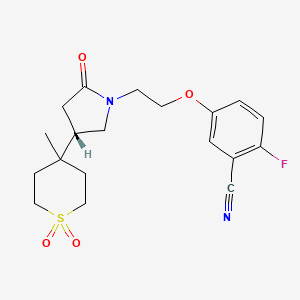

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23FN2O4S |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-fluoro-5-[2-[(4S)-4-(4-methyl-1,1-dioxothian-4-yl)-2-oxopyrrolidin-1-yl]ethoxy]benzonitrile |

InChI |

InChI=1S/C19H23FN2O4S/c1-19(4-8-27(24,25)9-5-19)15-11-18(23)22(13-15)6-7-26-16-2-3-17(20)14(10-16)12-21/h2-3,10,15H,4-9,11,13H2,1H3/t15-/m1/s1 |

InChI Key |

SYEMWCXBADSSGE-OAHLLOKOSA-N |

Isomeric SMILES |

CC1(CCS(=O)(=O)CC1)[C@@H]2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |

Canonical SMILES |

CC1(CCS(=O)(=O)CC1)C2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Lp-PLA2-IN-2 in Attenuating Vascular Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of vascular inflammation and a validated therapeutic target for atherosclerotic cardiovascular disease. This technical guide provides an in-depth overview of Lp-PLA2-IN-2, a potent and selective inhibitor of Lp-PLA2. We will explore its mechanism of action, present available quantitative data on its inhibitory activity, and detail relevant experimental protocols. Furthermore, this guide will delineate the critical signaling pathways through which Lp-PLA2 contributes to vascular inflammation and illustrate the workflow for assessing the efficacy of inhibitors like this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against cardiovascular disease.

Introduction to Lp-PLA2 and Vascular Inflammation

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[2] Within the arterial wall, particularly in atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, principally lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4] These products trigger a cascade of inflammatory responses, including the expression of adhesion molecules, production of cytokines, and recruitment of monocytes to the vascular intima, thereby promoting the development, progression, and instability of atherosclerotic plaques.[1][3] Given its specific role in vascular inflammation, inhibition of Lp-PLA2 presents a targeted therapeutic approach to mitigate cardiovascular risk.[5]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against human Lp-PLA2. It was developed through a fragment-based drug discovery approach, leading to a novel lactam chemotype that interacts with the active site of the enzyme.[6][7]

Chemical Properties

| Property | Value |

| CAS Number | 2071636-15-0 |

| Molecular Formula | C₁₉H₂₃FN₂O₄S |

| Molecular Weight | 394.46 g/mol |

Mechanism of Action

This compound acts as a direct and reversible inhibitor of the Lp-PLA2 enzyme. By binding to the active site, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of the pro-inflammatory mediators lyso-PC and oxNEFAs. This targeted action is anticipated to decrease the inflammatory cascade within the vascular wall.

Quantitative Data: Inhibitory Activity and Pharmacokinetics

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Reference |

| Recombinant Human Lp-PLA2 Assay | Recombinant Human Lp-PLA2 | 120 | [8] |

| PED6 Assay | Human Lp-PLA2 | 62 | [8] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |

| Clearance (Cl) | Intravenous (i.v.) | 1 | 67 | mL/min/kg | [8] |

| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 | 1.2 | L/kg | [8] |

| Half-life (t₁/₂) | Intravenous (i.v.) | 1 | 0.34 | hours | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound.

Recombinant Human Lp-PLA2 Inhibition Assay

This assay determines the in vitro potency of an inhibitor against purified recombinant human Lp-PLA2.

-

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Substrate: 2-thio-PAF (1-O-Hexadecyl-2-thioacetyl-sn-glycero-3-phosphocholine)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.2) containing 1 mM EGTA

-

This compound or other test compounds

-

96-well microplate

-

Plate reader capable of measuring absorbance at 414 nm

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

In a 96-well plate, add 10 µL of plasma or serum sample.

-

Add assay buffer containing DTNB to each well.

-

Add the test inhibitor (this compound) at various concentrations to the wells.

-

Initiate the reaction by adding the 2-thio-PAF substrate.

-

Immediately measure the change in absorbance at 414 nm every minute using a plate reader. The rate of change in absorbance is proportional to the Lp-PLA2 activity.

-

Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control (DMSO).

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

PED6 Assay for Lp-PLA2 Activity

The PED6 assay is a fluorescence-based method to measure phospholipase A2 activity.

-

Materials:

-

PED6 {N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt}

-

Lp-PLA2 source (e.g., human plasma)

-

This compound or other test compounds

-

Assay Buffer

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a microplate, combine the Lp-PLA2 source with the test inhibitor at various concentrations.

-

Add the PED6 substrate to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time. Cleavage of the dinitrophenylquencher group by Lp-PLA2 results in a fluorescent signal.

-

Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value as described above.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic properties of an inhibitor.

-

Animals: Male Han Wistar rats (or other appropriate strain).

-

Procedure:

-

Administer this compound intravenously (e.g., via tail vein injection) at a defined dose (e.g., 1 mg/kg).

-

Collect blood samples at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process blood samples to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.

-

Use pharmacokinetic software to calculate key parameters such as clearance (Cl), volume of distribution (Vss), and half-life (t₁/₂).

-

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways influenced by Lp-PLA2 and the workflow for inhibitor testing is crucial for effective research and development.

Lp-PLA2 Signaling Pathway in Vascular Inflammation

The following diagram illustrates the central role of Lp-PLA2 in promoting vascular inflammation, a key process in the development of atherosclerosis.

Caption: Lp-PLA2 signaling in atherosclerosis.

Experimental Workflow for Evaluating Lp-PLA2 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel Lp-PLA2 inhibitor.

Caption: Preclinical workflow for Lp-PLA2 inhibitor development.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Lp-PLA2 with a promising preclinical profile. Its mechanism of action directly targets a key pathway in vascular inflammation, offering a focused therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research into the potential of this compound and similar molecules in the treatment of atherosclerotic cardiovascular disease. Continued investigation into the in vivo efficacy and safety of this compound class is warranted to translate these promising preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. sjkglobalkc.com [sjkglobalkc.com]

- 3. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. simm.cas.cn [simm.cas.cn]

- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragment-Based Approach to the Development of an Orally Bioavailable Lactam Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploitation of a Novel Binding Pocket in Human Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Discovered through X-ray Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective Lp-PLA2 Inhibitor, Lp-PLA2-IN-2: A Technical Overview of its Impact on Oxidized LDL Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2] Predominantly associated with low-density lipoprotein (LDL) particles in circulation, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory and pro-atherogenic products.[3] These products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA), contribute to the formation of atherosclerotic plaques and the progression of cardiovascular disease.[4] Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating vascular inflammation and atherosclerosis. This technical guide provides an in-depth overview of Lp-PLA2-IN-2, a potent and selective inhibitor of Lp-PLA2, and its effects on oxidized LDL phospholipids.

Mechanism of Action of Lp-PLA2 and the Role of Inhibition

Lp-PLA2 is a serine lipase that specifically catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, particularly those that have undergone oxidative modification.[5] This enzymatic activity is central to the generation of bioactive lipids that propagate inflammation within the vascular wall.

The inhibition of Lp-PLA2, as achieved by compounds like this compound, directly blocks the production of lyso-PC and oxNEFA from oxidized LDL.[3] This intervention is hypothesized to reduce the inflammatory cascade at a critical juncture, thereby diminishing monocyte chemotaxis, foam cell formation, and the overall progression of atherosclerotic lesions.[4]

Quantitative Data for this compound

This compound has demonstrated potent and selective inhibition of Lp-PLA2 in various assays. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 120 nM | Human | Recombinant Lp-PLA2 | [6] |

| IC50 | 62 nM | Human | PED6 Assay | [6] |

| Clearance (Cl) | 67 mL/min/kg | Rat | 1 mg/kg, i.v. | [6] |

| Volume of Distribution (Vss) | 1.2 L/kg | Rat | 1 mg/kg, i.v. | [6] |

| Half-life (t1/2) | 0.34 hours | Rat | 1 mg/kg, i.v. | [6] |

Signaling Pathway of Lp-PLA2 in Atherogenesis

The following diagram illustrates the central role of Lp-PLA2 in the hydrolysis of oxidized phospholipids on LDL and the subsequent pro-inflammatory signaling cascade that contributes to the development of atherosclerosis.

Caption: Signaling pathway of Lp-PLA2 in atherogenesis and the point of intervention for this compound.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the effect of this compound on oxidized LDL phospholipids.

In Vitro Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)

-

Substrate: 2-thio-PAF (Cayman Chemical) or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.

-

In a 96-well plate, add a fixed concentration of recombinant human Lp-PLA2 to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (and DTNB if using 2-thio-PAF).

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 414 nm for the 2-thio-PAF/DTNB reaction, or 405 nm for the MNP substrate).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Effect of this compound on Lysophosphatidylcholine (lyso-PC) Production from Oxidized LDL

Objective: To quantify the reduction in lyso-PC species generated from oxidized LDL in the presence of this compound.

Materials:

-

Human LDL, isolated by ultracentrifugation

-

Copper (II) sulfate (CuSO4) for LDL oxidation

-

Recombinant human Lp-PLA2

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for lyso-PC species (e.g., deuterated lyso-PC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

LDL Oxidation:

-

Dialyze isolated human LDL against PBS.

-

Incubate the LDL with CuSO4 (e.g., 5-10 µM) at 37°C for 18-24 hours to induce oxidation.

-

Stop the oxidation by adding EDTA.

-

Confirm oxidation by measuring thiobarbituric acid reactive substances (TBARS) or by native gel electrophoresis.

-

-

Inhibition of Lp-PLA2 Activity:

-

In separate reaction tubes, combine the oxidized LDL and recombinant human Lp-PLA2.

-

Add this compound at various concentrations (including a vehicle control).

-

Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).

-

-

Lipid Extraction:

-

Stop the reaction by adding ice-cold methanol.

-

Add the internal standards for lyso-PC.

-

Perform a Bligh-Dyer or similar lipid extraction using chloroform and water.

-

Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Separate the different lyso-PC species using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with formic acid and ammonium formate).

-

Detect and quantify the lyso-PC species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic product ion at m/z 184.1 (the phosphocholine headgroup).

-

Calculate the concentration of each lyso-PC species relative to its corresponding internal standard.

-

-

Data Analysis:

-

Compare the levels of different lyso-PC species (e.g., 16:0, 18:0, 18:1 lyso-PC) in the samples treated with this compound to the vehicle control to determine the extent of inhibition of lyso-PC production.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an Lp-PLA2 inhibitor like this compound.

Caption: A representative experimental workflow for the evaluation of an Lp-PLA2 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of Lp-PLA2 that holds promise as a tool for investigating the role of this enzyme in cardiovascular disease and as a potential therapeutic lead. By effectively blocking the hydrolysis of oxidized LDL phospholipids, this compound reduces the production of the pro-inflammatory mediators lysophosphatidylcholine and oxidized non-esterified fatty acids. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further research utilizing such methodologies will be crucial in elucidating the full therapeutic potential of Lp-PLA2 inhibition in the management of atherosclerosis and related inflammatory conditions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Activity of Lp-PLA2 and its Inhibition by Lp-PLA2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic activity of Lipoprotein-associated phospholipase A2 (Lp-PLA2) and its modulation by the inhibitor Lp-PLA2-IN-2. This document details the critical role of Lp-PLA2 in inflammatory signaling pathways, particularly in the context of atherosclerosis, and presents methodologies for assessing its enzymatic activity and inhibition.

Introduction to Lp-PLA2

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, it is primarily associated with low-density lipoprotein (LDL) particles, with a smaller fraction bound to high-density lipoprotein (HDL).[2] The enzyme is secreted by inflammatory cells, including macrophages, T-cells, and mast cells.[3][4]

Lp-PLA2 plays a significant role in the pathology of atherosclerosis by hydrolyzing oxidized phospholipids on the surface of LDL particles.[5] This enzymatic action generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3][6] These products contribute to the inflammatory cascade within the arterial wall, promoting the development and progression of atherosclerotic plaques.[5] Elevated levels of Lp-PLA2 activity are considered an independent risk factor for cardiovascular events.[7]

Lp-PLA2 Signaling Pathway in Atherosclerosis

The pro-atherogenic effects of Lp-PLA2 are mediated through a well-defined signaling cascade initiated by the oxidation of LDL particles within the arterial intima. The following diagram illustrates the key steps in this pathway.

Quantitative Analysis of Lp-PLA2 Inhibition

The inhibitory potential of compounds against Lp-PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro and in vivo inhibitory activities of this compound and other relevant inhibitors.

Table 1: In Vitro Inhibition of Lp-PLA2

| Inhibitor | Target | Assay System | IC50 (nM) | Reference |

| This compound | Recombinant Human Lp-PLA2 | PED6 Assay | 62 | [8] |

| This compound | Recombinant Human Lp-PLA2 | Not specified | 120 | [8] |

| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | Not specified | 14 | [9] |

| Darapladib | Recombinant Human Lp-PLA2 | DNPG Assay | 0.27 | [10][11] |

| Rilapladib | Recombinant Human Lp-PLA2 | Not specified | 0.23 | [10] |

Table 2: In Vivo Effects of Lp-PLA2 Inhibitors

| Inhibitor | Animal Model | Dose | Effect on Lp-PLA2 Activity | Reference |

| Darapladib | Diabetic/Hypercholesterolemic Swine | 10 mg/kg/day | 89% reduction in plasma | [12][13] |

| Darapladib | ApoE-deficient Mice | 50 mg/kg/day | >60% inhibition in plasma | [14] |

| Darapladib | Humans with CHD | 160 mg/day | ~66% inhibition | [12] |

| Rilapladib | Healthy Humans | 250 mg/day | >90% inhibition | [10] |

Experimental Protocols

Accurate assessment of Lp-PLA2 activity and its inhibition is crucial for research and drug development. Below are detailed methodologies for common assays.

Colorimetric Lp-PLA2 Activity Assay

This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, leading to a color change that can be quantified spectrophotometrically.

Materials:

-

Recombinant or purified Lp-PLA2

-

Lp-PLA2 inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP) or 2-thio-PAF

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the Lp-PLA2 inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the Lp-PLA2 inhibitor to the wells. Include a vehicle control (solvent only).

-

Add the Lp-PLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution (MNP or 2-thio-PAF with DTNB).

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for MNP, 414 nm for 2-thio-PAF) over time using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.

ELISA-based Lp-PLA2 Quantification

Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the mass of Lp-PLA2 protein in a sample, which can be correlated with enzymatic activity.

Materials:

-

Commercially available Lp-PLA2 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

-

Serum, plasma, or other biological fluid samples

-

Microplate reader

Procedure:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Incubate as specified in the protocol to allow Lp-PLA2 to bind to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add the detection antibody (e.g., a biotinylated anti-Lp-PLA2 antibody) and incubate.

-

Wash the plate again.

-

Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the specified wavelength.

-

Generate a standard curve and determine the concentration of Lp-PLA2 in the samples.

Conclusion

Lp-PLA2 is a well-established biomarker and therapeutic target in cardiovascular disease. The inhibitor this compound demonstrates potent in vitro activity against this enzyme. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the enzymatic activity of Lp-PLA2 and evaluate the efficacy of novel inhibitors. Understanding the intricacies of the Lp-PLA2 signaling pathway and employing robust assay methodologies are essential for advancing the development of new therapies targeting vascular inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathophysiological role and clinical significance of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) bound to LDL and HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clevelandheartlab.com [clevelandheartlab.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

A Technical Guide to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition as a Therapeutic Strategy for Coronary Artery Disease

Note to the Reader: This technical guide focuses on the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) as a potential therapeutic strategy for coronary artery disease. The specific compound "Lp-PLA2-IN-2" requested in the prompt could not be identified in publicly available scientific literature. Therefore, this document utilizes data and protocols associated with the well-characterized and clinically studied Lp-PLA2 inhibitor, darapladib , as a representative agent to fulfill the technical requirements of this guide.

Executive Summary

Coronary Artery Disease (CAD) remains a leading cause of global mortality, driven primarily by atherosclerosis, a chronic inflammatory condition of the arterial wall. Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key enzymatic mediator in the progression of atherosclerosis.[1][2][3] Secreted by inflammatory cells within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating potent pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][5][6] These molecules contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone plaques.[4][7] Consequently, inhibiting Lp-PLA2 activity presents a targeted therapeutic approach to mitigate vascular inflammation and stabilize atherosclerotic lesions. This guide provides a technical overview of the rationale, mechanism, and preclinical evaluation of Lp-PLA2 inhibition, using the selective inhibitor darapladib as a case study.

The Role of Lp-PLA2 in Coronary Artery Disease

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[5][8] In circulation, approximately 80% of Lp-PLA2 is associated with LDL particles.[8][9] Within the arterial intima, LDL oxidation provides the substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized LDL generates lyso-PC and oxNEFA, which perpetuate a cycle of inflammation critical to atherogenesis.[4][6]

The pro-atherogenic effects of Lp-PLA2 products include:

-

Monocyte Chemotaxis: Lyso-PC is a potent chemoattractant for monocytes, facilitating their migration into the arterial wall.[4]

-

Endothelial Dysfunction: These mediators promote the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells, further enhancing inflammatory cell recruitment.[6]

-

Foam Cell Formation: The influx of monocytes and their subsequent differentiation into macrophages, which uptake oxidized LDL, leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.[10]

-

Plaque Instability: Lp-PLA2 is highly expressed in the necrotic cores and thin fibrous caps of vulnerable plaques, suggesting a role in plaque destabilization and rupture.[4][7]

Numerous epidemiological studies have correlated elevated Lp-PLA2 levels and activity with an increased risk of CAD and major adverse cardiovascular events, independent of traditional risk factors.[11][12][13]

Signaling Pathway of Lp-PLA2 in Atherogenesis

The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade of atherosclerosis.

Caption: The pro-atherogenic signaling cascade mediated by Lp-PLA2.

Quantitative Data for Darapladib, a Selective Lp-PLA2 Inhibitor

Darapladib is a potent, selective, and reversible inhibitor of Lp-PLA2.[14] Preclinical and clinical studies have provided quantitative data on its inhibitory activity and effects on biomarkers and disease progression.

Table 1: In Vitro and In Vivo Inhibitory Activity of Darapladib

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human Lp-PLA2 | 0.5 nM | [14] |

| Plasma Inhibition | Humans (160 mg dose) | ~59-66% reduction in activity | [9] |

| Plaque Inhibition | Humans (80 mg dose) | ~80% reduction in activity | [9] |

| Plasma Inhibition | LDLR-deficient mice (50 mg/kg/day) | >60% reduction in activity | [6] |

| Plasma Inhibition | ApoE-deficient mice (50 mg/kg/day) | >60% reduction in activity | [15] |

Table 2: Effects of Darapladib in Preclinical Atherosclerosis Models

| Model | Treatment | Key Quantitative Outcomes | Reference |

| LDLR-deficient Mice | 50 mg/kg/day for 6 weeks | Plaque Area: Significantly reduced vs. vehiclehs-CRP: Significantly reduced vs. vehicleIL-6: Significantly reduced vs. vehicle | [6] |

| ApoE-deficient Mice | 50 mg/kg/day for 6 weeks | Plaque Area: Significantly reduced vs. vehiclehs-CRP: Significantly reduced vs. vehicleIL-6: Significantly reduced vs. vehicle | [15] |

| Diabetic, Hypercholesterolemic Swine | N/A | Reduced complex coronary atherosclerotic plaque formation | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of Lp-PLA2 inhibitors. The following sections describe standard protocols used in preclinical studies of darapladib.

In Vivo Animal Model of Atherosclerosis

This protocol describes a typical workflow for evaluating an Lp-PLA2 inhibitor in a murine model of atherosclerosis.

Caption: A typical experimental workflow for in vivo testing of Lp-PLA2 inhibitors.

Protocol Details (based on[6][15]):

-

Animal Model: Six-week-old male low-density lipoprotein receptor-deficient (LDLR-/-) or Apolipoprotein E-deficient (ApoE-/-) mice are used.

-

Diet: Mice are fed a high-fat atherogenic diet for 12-17 weeks to induce atherosclerotic plaque development.

-

Randomization and Treatment: Animals are randomly assigned to a vehicle control group or a treatment group receiving darapladib (e.g., 50 mg·kg⁻¹·d⁻¹, administered by oral gavage) for a period of 6 weeks.

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for serum analysis. The aorta is perfused with saline and excised for plaque analysis.

-

Endpoint Analysis:

-

Serum Analysis: Serum is used to measure lipid profiles, inflammatory markers (hs-CRP, IL-6) via ELISA, and Lp-PLA2 activity.

-

Atherosclerotic Plaque Quantification: The aorta is opened longitudinally, stained with Sudan IV, and the total lesion area is quantified using imaging software.

-

Gene Expression: RNA is extracted from lesion-rich areas (e.g., aortic arch) to quantify the expression of inflammatory genes like MCP-1 and VCAM-1 via quantitative real-time PCR (qRT-PCR).

-

Measurement of Serum Lp-PLA2 Activity

This assay is critical for confirming target engagement of the inhibitor in vivo.

Principle: This colorimetric assay measures the enzymatic activity of Lp-PLA2 using a synthetic substrate, 2-thio-PAF, which releases a thiol group upon hydrolysis. The released thiol reacts with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which is measured spectrophotometrically.

Protocol (based on[6][15][16]):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.2) containing 1 mM EGTA.

-

Substrate: 50 µM 2-thio-PAF.

-

Chromogen: 2 mM DTNB.

-

-

Assay Procedure:

-

Pipette 10 µL of plasma or serum sample into a 96-well plate.

-

Add assay buffer, substrate, and DTNB to a total volume of 200 µL.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the change in absorbance at 414 nm every minute using a plate reader.

-

-

Calculation: The Lp-PLA2 activity is calculated from the rate of change in absorbance per minute (ΔAbs/min) using the molar extinction coefficient of 2-nitro-5-thiobenzoate. Activity is typically expressed as nmol/min/mL.

Conclusion and Future Directions

The body of evidence strongly supports the role of Lp-PLA2 as a pro-inflammatory and pro-atherogenic enzyme in the pathophysiology of coronary artery disease.[17][18][19] Selective inhibitors, exemplified by darapladib, have demonstrated the ability to reduce Lp-PLA2 activity, attenuate vascular inflammation, and decrease atherosclerotic plaque formation in preclinical models.[6][15] While large-scale clinical trials with darapladib did not demonstrate a significant reduction in major adverse cardiovascular events in broad populations with stable CAD or recent acute coronary syndrome, the concept of targeting vascular-specific inflammation remains a compelling therapeutic strategy.[20] Future research may focus on identifying patient subgroups with high inflammatory burden who might derive the most benefit from Lp-PLA2 inhibition, exploring combination therapies, and developing next-generation inhibitors with improved pharmacological profiles. The protocols and data presented herein provide a foundational guide for researchers engaged in the ongoing development of novel therapeutics for coronary artery disease.

References

- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of lipoprotein-associated phospholipase A2 (Lp-PLA₂) in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 8. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoprotein-associated Phospholipase A2 in Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. academic.oup.com [academic.oup.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 16. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Association between Lp-PLA2 and coronary heart disease in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lp-PLA2: an emerging biomarker of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipoprotein-associated phospholipase A2 (Lp-PLA(2)): a novel and promising biomarker for cardiovascular risks assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic invalidation of Lp-PLA2 as a therapeutic target: Large-scale study of five functional Lp-PLA2-lowering alleles - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lp-PLA2 Inhibition on Pro-inflammatory Mediator Production: A Technical Guide

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of vascular inflammation and atherosclerosis.[1][2][3] Secreted primarily by inflammatory cells such as macrophages, T-lymphocytes, and mast cells, Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) particles.[4] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating potent pro-inflammatory and pro-atherogenic mediators, most notably lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[5][6][7] These products trigger a cascade of inflammatory responses, including the recruitment of leukocytes, induction of inflammatory gene expression, and promotion of foam cell formation, thereby contributing significantly to the development and instability of atherosclerotic plaques.[1][7]

This technical guide provides an in-depth overview of the impact of inhibiting Lp-PLA2 on the production of pro-inflammatory mediators. Due to the lack of publicly available data on a compound specifically named "Lp-PLA2-IN-2," this document will focus on the well-characterized and clinically studied Lp-PLA2 inhibitor, darapladib , as a representative example. The data and methodologies presented are synthesized from preclinical and clinical research to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism by which Lp-PLA2 inhibition mitigates inflammation is by blocking the generation of lyso-PC and oxNEFAs from oxidized LDL.[5][6][7] This, in turn, downregulates a host of downstream inflammatory processes.

Signaling Pathway of Lp-PLA2-Mediated Inflammation

The following diagram illustrates the central role of Lp-PLA2 in the inflammatory pathway and the point of intervention for its inhibitors.

Quantitative Impact on Pro-inflammatory Mediators

The inhibition of Lp-PLA2 by darapladib has been shown to significantly reduce the levels of various pro-inflammatory mediators in several preclinical models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Darapladib on Serum Inflammatory Markers in ApoE-Deficient Mice

| Mediator | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value | Reference |

| hs-CRP | Vehicle | 15.2 ± 2.1 | - | <0.01 | [8] |

| Darapladib | 8.9 ± 1.5 | 41.4% | |||

| IL-6 | Vehicle | 25.6 ± 3.4 | - | <0.05 | [8] |

| Darapladib | 18.2 ± 2.9 | 28.9% |

Data are presented as mean ± SD. ApoE-deficient mice were fed a high-fat diet and treated with darapladib (50 mg/kg/day) or vehicle for 6 weeks.[8]

Table 2: Effect of Darapladib on Arterial Inflammatory Gene Expression in ApoE-Deficient Mice

| Gene | Treatment Group | Relative mRNA Expression | Percent Reduction | p-value | Reference |

| MCP-1 | Vehicle | 1.00 ± 0.12 | - | <0.05 | [8] |

| Darapladib | 0.65 ± 0.09 | 35.0% | |||

| VCAM-1 | Vehicle | 1.00 ± 0.15 | - | <0.05 | [8] |

| Darapladib | 0.71 ± 0.11 | 29.0% | |||

| TNF-α | Vehicle | 1.00 ± 0.18 | - | <0.05 | [8] |

| Darapladib | 0.62 ± 0.13 | 38.0% |

Data are normalized to the vehicle group and presented as mean ± SD. Gene expression was measured by quantitative real-time PCR in arterial tissue.[8]

Table 3: Effect of Darapladib on Cardiac Inflammatory Gene Expression in Angiotensin II-Infused Mice

| Gene | Treatment Group | Relative mRNA Expression | Percent Reduction | p-value | Reference |

| Ccl2 (MCP-1) | Ang II + Vehicle | 1.00 ± 0.11 | - | <0.01 | [6] |

| Ang II + Darapladib | 0.48 ± 0.07 | 52.0% | |||

| NLRP3 | Ang II + Vehicle | 1.00 ± 0.14 | - | <0.01 | [6] |

| Ang II + Darapladib | 0.55 ± 0.09 | 45.0% | |||

| IL-1β | Ang II + Vehicle | 1.00 ± 0.16 | - | <0.01 | [6] |

| Ang II + Darapladib | 0.42 ± 0.08 | 58.0% |

Data are normalized to the Angiotensin II + Vehicle group and presented as mean ± SD. Mice were infused with Angiotensin II and treated with darapladib (50 mg/kg/day) or vehicle.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on darapladib.

Animal Models and Drug Administration

-

ApoE-Deficient Mouse Model of Atherosclerosis:

-

Animals: Male ApoE-deficient mice, 8-10 weeks old.

-

Diet: Fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.[8]

-

Treatment: Following the diet-induction period, mice are randomly assigned to treatment groups. Darapladib is administered orally (p.o.) via gavage at a dose of 50 mg/kg/day for a duration of 6 weeks. The vehicle group receives the corresponding vehicle solution.[8]

-

-

Angiotensin II-Induced Cardiac Inflammation and Fibrosis Model:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Induction: Angiotensin II (Ang II) is continuously infused subcutaneously via osmotic mini-pumps at a rate of 1000 ng/kg/min for 7 days.[6]

-

Treatment: Darapladib is administered via intragastric gavage at a dose of 50 mg/kg/day for the duration of the Ang II infusion.[6]

-

Measurement of Pro-inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Collection: Blood is collected via cardiac puncture, and serum is isolated by centrifugation.

-

Procedure: Serum levels of high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[8] Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Sample Collection: Aortas or cardiac tissue are harvested, and total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).[6][8]

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., MCP-1, VCAM-1, TNF-α, NLRP3, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[6][8]

-

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in a preclinical model of atherosclerosis.

Conclusion

Inhibition of Lp-PLA2, exemplified by the compound darapladib, represents a targeted therapeutic strategy to attenuate vascular inflammation. By blocking the enzymatic activity of Lp-PLA2, these inhibitors effectively reduce the production of key pro-inflammatory mediators such as lyso-PC and oxNEFAs. This leads to a subsequent decrease in the expression and levels of downstream cytokines and chemokines, including IL-6, TNF-α, and MCP-1. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for understanding and further investigating the role of Lp-PLA2 inhibition in mitigating inflammatory processes central to cardiovascular and other inflammatory diseases.

References

- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 2. advances.umw.edu.pl [advances.umw.edu.pl]

- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Pharmacokinetics of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells and circulates in the plasma, primarily bound to low-density lipoprotein (LDL) cholesterol.[4][5][6] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine and oxidized non-esterified fatty acids.[1][5][7] These products contribute to the development of atherosclerotic lesions and the formation of unstable, rupture-prone plaques.[5][8][9]

Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for cardiovascular disease.[1][4][5] Selective inhibition of Lp-PLA2 is a therapeutic strategy aimed at reducing the progression of atherosclerosis and stabilizing vulnerable plaques.[5][10] This technical guide provides a foundational overview of the pharmacokinetics of Lp-PLA2 inhibitors, with a focus on darapladib, a well-studied compound in this class. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing exploration of Lp-PLA2 inhibition.

While the specific compound "Lp-PLA2-IN-2" did not yield public data in our search, the principles and methodologies described herein are broadly applicable to the preclinical and clinical investigation of novel Lp-PLA2 inhibitors.

Pharmacokinetic and Pharmacodynamic Data of Lp-PLA2 Inhibitors

The following tables summarize quantitative data on the effects of Lp-PLA2 inhibitors from preclinical and clinical studies. The data primarily focuses on darapladib, as it is the most extensively documented inhibitor in the provided research.

Table 1: Preclinical Pharmacodynamic Effects of Darapladib

| Animal Model | Dose | Treatment Duration | Key Findings | Reference |

| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg per day | 24 weeks | 89% reduction in plasma Lp-PLA2 activity.[4] | [4] |

| ApoE-deficient Mice | Not Specified | Not Specified | Reduction in the formation of atherosclerotic plaques.[11] | [11] |

| Hypertensive Mice (Ang II-infused) | Not Specified | Not Specified | Significantly inhibited Lp-PLA2 activity without affecting blood pressure or major plasma lipid levels.[12] | [12] |

Table 2: Clinical Pharmacodynamic Effects of Darapladib

| Study Population | Dose | Treatment Duration | Key Findings | Reference |

| Patients with Elective Carotid Endarterectomy | Two different doses | 14 days | 80% systemic inhibition of Lp-PLA2 plasma activity; significant reduction of local Lp-PLA2 activity in atherosclerotic plaque.[4] | [4] |

| Not Specified | 40 mg | Not Specified | 43% reduction in plasma Lp-PLA2 activity.[11] | [11] |

| Not Specified | 80 mg | Not Specified | 55% reduction in plasma Lp-PLA2 activity.[11] | [11] |

| Not Specified | 160 mg | Not Specified | 66% reduction in plasma Lp-PLA2 activity.[11] | [11] |

| Not Specified | 160 mg | Not Specified | 59% reduction in plasma Lp-PLA2 activity.[11] | [11] |

| Not Specified | 40 mg | Not Specified | 52% reduction in plasma Lp-PLA2 activity and 52% reduction in atherosclerotic plaques.[11] | [11] |

| Not Specified | 80 mg | Not Specified | 81% reduction in plasma Lp-PLA2 activity and 80% reduction in atherosclerotic plaques.[11] | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of experimental protocols adapted from the cited studies on Lp-PLA2 inhibitors.

Preclinical Animal Models

1. Diabetic/Hypercholesterolemic Swine Model of Atherosclerosis

-

Objective: To evaluate the effect of Lp-PLA2 inhibition on the development of advanced coronary lesions.

-

Animal Model: Swine are chosen for their cardiovascular system's similarity to humans. A state of diabetes and hypercholesterolemia is induced to accelerate the development of atherosclerosis.

-

Procedure:

-

Animals are randomly assigned to a control group or a treatment group.

-

The treatment group receives a daily oral dose of the Lp-PLA2 inhibitor (e.g., 10 mg/kg darapladib).

-

The study is conducted over a period sufficient to allow for the development of advanced coronary lesions (e.g., 24 weeks).

-

Plasma samples are collected periodically to measure Lp-PLA2 activity.

-

At the end of the study, coronary arteries are harvested for gene expression analysis to assess changes in inflammatory and cholesterol metabolism pathways.

-

-

Key Endpoints: Plasma Lp-PLA2 activity, gene expression in coronary arteries, and histological analysis of atherosclerotic plaques.[4]

2. Hypertensive Mouse Model

-

Objective: To investigate the role of Lp-PLA2 inhibition in hypertension-induced cardiac inflammation and fibrosis.

-

Animal Model: C57BL/6J mice are used. Hypertension is induced by continuous infusion of Angiotensin II (Ang II).

-

Procedure:

-

Mice are implanted with osmotic mini-pumps for the continuous infusion of Ang II (e.g., 1500 ng/kg/min) for a specified period (e.g., 1 week).

-

A cohort of mice also receives the Lp-PLA2 inhibitor (e.g., darapladib) concurrently.

-

Cardiac tissue is collected for RNA sequencing to analyze the expression of PLA2 genes.

-

Plasma lipid levels and blood pressure are monitored.

-

-

Key Endpoints: Expression of Pla2g7 (the gene for Lp-PLA2) in cardiac tissue, markers of cardiac inflammation and fibrosis, plasma Lp-PLA2 activity, blood pressure, and plasma lipid profiles.[12]

3. Rabbit Model of Atherosclerosis

-

Objective: To assess the role of Lp-PLA2 in plasma lipid regulation and atherosclerosis.

-

Animal Model: Wild-type or Lp-PLA2 knockout rabbits generated using CRISPR/Cas9.

-

Procedure:

-

Rabbits are fed a high-cholesterol diet for an extended period (e.g., up to 14 weeks) to induce atherosclerosis.

-

Atherosclerotic lesions in wild-type and knockout rabbits are compared.

-

In vitro studies are conducted to assess the effects of Lp-PLA2 deficiency on monocyte adhesion to endothelial cells and macrophage uptake of atherogenic lipoproteins.

-

-

Key Endpoints: Plasma cholesterol levels, extent of atherosclerotic lesions, and cellular behaviors related to atherosclerosis.[11]

Clinical Trial Protocols

Phase II Clinical Trial in Patients with Carotid Artery Disease

-

Objective: To evaluate the effect of an Lp-PLA2 inhibitor on systemic and local Lp-PLA2 activity in patients with atherosclerosis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients scheduled for elective carotid endarterectomy.

-

Procedure:

-

Patients are randomized to receive different doses of the Lp-PLA2 inhibitor (e.g., darapladib) or a placebo for a short duration before surgery (e.g., 14 days).

-

Blood samples are collected to measure plasma Lp-PLA2 activity.

-

During surgery, atherosclerotic plaque tissue is obtained.

-

The plaque tissue is analyzed for local Lp-PLA2 activity and levels of inflammatory and apoptotic markers (e.g., IL-18, caspase-3, caspase-8).

-

-

Key Endpoints: Systemic Lp-PLA2 plasma activity, local Lp-PLA2 activity in the atherosclerotic plaque, and levels of inflammatory and apoptotic markers in the plaque.[4]

Visualizations

Lp-PLA2 Signaling Pathway and Inhibition

Caption: Lp-PLA2 signaling pathway in atherosclerosis and the mechanism of inhibition by darapladib.

Experimental Workflow for Pharmacokinetic Analysis of an Lp-PLA2 Inhibitor

Caption: A generalized experimental workflow for the pharmacokinetic and pharmacodynamic evaluation of an Lp-PLA2 inhibitor.

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA(2)): a novel and promising biomarker for cardiovascular risks assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? | MDPI [mdpi.com]

- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revolutionhealth.org [revolutionhealth.org]

- 7. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoprotein-associated phospholipase A2: a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Lp-PLA2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids within these particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized free fatty acids.[1][2][3] These products contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][2][3] Lp-PLA2-IN-2 is a novel investigational inhibitor of Lp-PLA2. These application notes provide detailed protocols for the in vitro assessment of its efficacy.

Mechanism of Action of Lp-PLA2 Inhibitors

Lp-PLA2 inhibitors, such as this compound, are designed to selectively bind to the Lp-PLA2 enzyme and block its catalytic activity.[1] By inhibiting the hydrolysis of oxidized phospholipids, these molecules reduce the production of downstream inflammatory mediators.[1] This targeted action is expected to diminish the inflammatory response within the arterial wall, thereby slowing the progression of atherosclerotic plaques.[1] The efficacy of an Lp-PLA2 inhibitor is primarily determined by its ability to reduce the enzymatic activity of Lp-PLA2 in various in vitro systems.

Signaling Pathway

Caption: Mechanism of Lp-PLA2 and its inhibition.

Experimental Protocols

Biochemical Assay: In Vitro Lp-PLA2 Activity Inhibition

This protocol details a colorimetric enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the ability of the inhibitor to block the hydrolysis of a synthetic substrate by recombinant human Lp-PLA2.

Materials:

-

Recombinant Human Lp-PLA2

-

Lp-PLA2 Substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 2 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 20 µL of recombinant human Lp-PLA2 solution (final concentration ~0.5 µg/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the Lp-PLA2 substrate solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The product of the hydrolysis, a 4-nitrophenyl group, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Assay: Inhibition of Lp-PLA2 Activity in Macrophages

This protocol measures the efficacy of this compound in a cellular context by quantifying its ability to inhibit Lp-PLA2 secreted from cultured human macrophages (e.g., THP-1 derived macrophages).

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA)

-

RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

LPS (Lipopolysaccharide)

-

Lp-PLA2 activity assay kit (commercial kit based on colorimetric or fluorescent detection)

-

96-well cell culture plates

Procedure:

-

Macrophage Differentiation:

-

Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

-

Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Treat the differentiated macrophages with various concentrations of this compound (0.1 nM to 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to enhance Lp-PLA2 secretion.

-

-

Sample Collection and Lp-PLA2 Activity Measurement:

-

Collect the cell culture supernatant from each well.

-

Measure the Lp-PLA2 activity in the supernatant using a commercial Lp-PLA2 activity assay kit, following the manufacturer's instructions.[3]

-

-

Data Analysis:

-

Normalize the Lp-PLA2 activity to the vehicle-treated, LPS-stimulated control.

-

Plot the percent inhibition of Lp-PLA2 activity against the logarithm of the this compound concentration.

-

Calculate the cellular IC50 value.

-

Experimental Workflow

Caption: Workflow for in vitro efficacy testing.

Data Presentation

The quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Biochemical Efficacy of this compound

| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |

| This compound | Recombinant Human Lp-PLA2 | Enzymatic Colorimetric | Value | Value |

| Control Inhibitor (e.g., Darapladib) | Recombinant Human Lp-PLA2 | Enzymatic Colorimetric | Value | Value |

Table 2: Cellular Efficacy of this compound

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound | THP-1 Derived Macrophages | Secreted Lp-PLA2 Activity | Value |

| Control Inhibitor (e.g., Darapladib) | THP-1 Derived Macrophages | Secreted Lp-PLA2 Activity | Value |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining both the biochemical and cellular potency of the inhibitor, researchers can effectively evaluate its potential as a therapeutic agent for cardiovascular diseases. The provided diagrams and data tables offer a clear and structured approach to visualizing the mechanism of action and presenting the experimental findings.

References

Application Notes and Protocols for Lp-PLA2-IN-2 in a Mouse Model of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lp-PLA2-IN-2, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in a mouse model of atherosclerosis. The protocols outlined below are based on established methodologies for studying atherosclerosis in vivo and the known effects of Lp-PLA2 inhibition.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products promote endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone atherosclerotic plaques.[4][5] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate atherosclerosis.

This compound is a potent and selective inhibitor of human Lp-PLA2 with an IC50 of 120 nM.[6] While specific in vivo studies on this compound in mouse models of atherosclerosis are not yet widely published, the following protocols are adapted from extensive research on a similar well-characterized Lp-PLA2 inhibitor, darapladib. These notes provide a robust framework for evaluating the anti-atherosclerotic efficacy of this compound.

Key Signaling Pathway

The signaling pathway below illustrates the central role of Lp-PLA2 in promoting inflammation within an atherosclerotic plaque and how its inhibition by this compound can interrupt this cascade.

Experimental Protocols

Mouse Model of Atherosclerosis

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-characterized model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[7][8][9]

Protocol:

-

Animal Model: Male ApoE-/- mice on a C57BL/6J background are recommended.

-

Age: Start the study with mice aged 8-10 weeks.

-

Diet: Induce accelerated atherosclerosis by feeding the mice a high-fat "Western-type" diet containing 21% fat and 0.15% cholesterol for a period of 12-16 weeks.[8]

-

Housing: House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.

Administration of this compound

Note: The optimal dose of this compound should be determined by preliminary pharmacokinetic and pharmacodynamic studies. The following protocol is based on effective doses of the similar inhibitor, darapladib.[10][11]

Protocol:

-

Groups: Divide the mice into at least two groups: a vehicle control group and an this compound treatment group.

-

Dosage: Based on studies with darapladib, a starting dose of 50 mg/kg/day for this compound can be considered.[10][11]

-

Administration: Administer this compound or vehicle daily via oral gavage.

-

Duration: Continue the treatment for the final 6-8 weeks of the high-fat diet feeding period.

Assessment of Atherosclerotic Lesions

At the end of the treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

Protocol:

-

Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Cleaning: Remove any surrounding adipose and connective tissue.

-

Staining: Stain the aorta with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.[5][10][12]

-

Imaging: Image the opened aorta, pinned flat, using a dissecting microscope with a digital camera.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion area (stained red). Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Protocol:

-

Embedding: Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.

-

Sectioning: Cut serial cryosections (5-10 µm thick) of the aortic root.

-

Staining:

-

Oil Red O Staining: To visualize lipid deposition in the plaques.[13]

-

Masson's Trichrome Staining: To assess collagen content and plaque stability. Collagen will stain blue, and smooth muscle cells will stain red.[1][4][14]

-

Immunohistochemistry: To identify specific cell types within the plaque, such as macrophages (using antibodies against CD68 or F4/80).[7][11]

-

-

Imaging and Quantification: Capture images of the stained sections and use image analysis software to quantify the lesion area, lipid content, collagen content, and macrophage infiltration.

Analysis of Inflammatory Markers

Protocol:

-

Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia to obtain plasma. Aortic tissue can also be snap-frozen for RNA and protein extraction.

-

ELISA: Use commercially available ELISA kits to measure the plasma concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the aortic tissue and perform qRT-PCR to quantify the gene expression of inflammatory markers like VCAM-1, ICAM-1, and MCP-1.[11][15]

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies with the Lp-PLA2 inhibitor darapladib. These can be used as a template for presenting data from studies with this compound.

Table 1: Effect of this compound on Atherosclerotic Plaque Area

| Treatment Group | N | Aortic Plaque Area (% of total aorta) | Aortic Root Lesion Area (μm²) |

| Vehicle Control | 10 | Data | Data |

| This compound | 10 | Data | Data |

Table 2: Effect of this compound on Plaque Composition

| Treatment Group | N | Macrophage Content (% of lesion area) | Collagen Content (% of lesion area) |

| Vehicle Control | 10 | Data | Data |

| This compound | 10 | Data | Data |

Table 3: Effect of this compound on Inflammatory Markers

| Treatment Group | N | Plasma IL-6 (pg/mL) | Aortic VCAM-1 mRNA (relative expression) |

| Vehicle Control | 10 | Data | Data |

| This compound | 10 | Data | Data |

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study evaluating this compound in a mouse model of atherosclerosis.

Conclusion

This document provides a detailed framework for investigating the therapeutic potential of this compound in a preclinical mouse model of atherosclerosis. By following these protocols, researchers can generate robust and reproducible data on the efficacy of this compound in reducing atherosclerotic plaque burden and vascular inflammation. It is recommended to perform pilot studies to determine the optimal dosage and treatment duration for this compound in the specific mouse model being used.

References

- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. labcorp.com [labcorp.com]

- 4. Masson’s Trichrome staining [bio-protocol.org]

- 5. umassmed.edu [umassmed.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

- 13. Oil Red O staining [bio-protocol.org]

- 14. urmc.rochester.edu [urmc.rochester.edu]

- 15. Analysis of Gene and Protein Expression in Atherosclerotic Mouse Aorta by Western Blot and Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Lp-PLA2 Inhibitors

A Note on Lp-PLA2-IN-2: Extensive searches for a specific compound designated "this compound" did not yield specific data regarding its in vivo dosage and administration. The information presented herein is based on studies with the well-characterized and widely researched Lp-PLA2 inhibitor, darapladib , and is intended to serve as a comprehensive guide for researchers and drug development professionals working with Lp-PLA2 inhibitors. These protocols and data can be adapted for novel or less-characterized compounds targeting Lp-PLA2.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[4][5] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFA).[1][6] These products contribute to plaque development and instability, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][7]

Quantitative Data Summary for In Vivo Studies with Darapladib

The following table summarizes the dosages and administration routes of darapladib used in various preclinical in vivo studies. This data provides a starting point for designing new experiments with other Lp-PLA2 inhibitors.

| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |

| LDLR-deficient Mice | 50 mg/kg/day | Oral gavage | 6 weeks | >60% inhibition of serum Lp-PLA2 activity; reduced inflammatory burden and atherosclerotic plaque formation. | [8] |

| ApoE-deficient Mice | 50 mg/kg/day | Oral gavage | 6 weeks | >60% inhibition of plasma Lp-PLA2 activity; significant reduction in serum hs-CRP and IL-6 levels; decreased plaque area. | [9] |

| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | Not specified | 24 weeks | 89% reduction in plasma Lp-PLA2 activity; reduced expression of genes associated with macrophage and T-cell function. | [6] |

| Angiotensin II-infused Mice | 50 mg/kg/day | Oral gavage | 3 days prior to and during Ang II infusion | Decreased Ang II-induced plasma Lp-PLA2 activity and cardiac inflammation and fibrosis. | [10] |

Experimental Protocols

Protocol 1: Preparation of Darapladib for Oral Administration in Rodents

This protocol is based on methodologies described for studies in mice.[10]

Materials:

-

Darapladib powder

-

Dimethyl sulfoxide (DMSO)

-

0.5% Carboxymethylcellulose-sodium (CMC-Na) solution in sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles)

Procedure:

-

Stock Solution Preparation: Dissolve darapladib in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[10] Ensure complete dissolution by vortexing.

-

Working Solution Preparation: On the day of administration, dilute the DMSO stock solution in 0.5% CMC-Na to the final desired concentration for oral administration (e.g., 5 mg/mL).[10] The final volume administered to each animal is typically based on its body weight (e.g., 1% of body weight).[10]

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO and 0.5% CMC-Na, but without darapladib.

-

Administration: Administer the prepared darapladib solution or vehicle control to the animals via oral gavage using an appropriate size feeding needle. In the cited studies, darapladib was administered once daily.[8][9][10]

Protocol 2: Assessment of In Vivo Lp-PLA2 Inhibition and Inflammatory Markers

This protocol outlines the steps to evaluate the efficacy of an Lp-PLA2 inhibitor in vivo.

Materials:

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

ELISA kits for hs-CRP and IL-6

-

Lp-PLA2 activity assay kit

-

Quantitative real-time PCR (qRT-PCR) system and reagents

-

Aortic tissue samples

Procedure:

-

Blood Collection and Plasma Separation: At the end of the treatment period, collect blood samples from the animals. Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

-

Measurement of Lp-PLA2 Activity: Determine the Lp-PLA2 activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions. A significant reduction in Lp-PLA2 activity in the treatment group compared to the vehicle group indicates successful target engagement.[8][9]

-

Quantification of Inflammatory Markers: Measure the levels of systemic inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) in the plasma using specific ELISA kits.[9]

-

Analysis of Gene Expression in Aortic Tissue:

-

Excise the aorta from the animals and isolate total RNA.

-

Perform reverse transcription to synthesize cDNA.

-